

# In-Silico Toxicity Prediction of Rocuronium Bromide Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | 3-Acetyl-17-deacetyl Rocuronium |           |
|                      | Bromide                         |           |
| Cat. No.:            | B1146331                        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of the in-silico methodologies for predicting the toxicity of impurities associated with rocuronium bromide, a widely used neuromuscular blocking agent. In the pharmaceutical industry, ensuring the safety of drug products is paramount, and this includes a thorough evaluation of potential impurities. In-silico toxicology offers a rapid, cost-effective, and ethically considerate approach to assess the toxicological risks of these impurities, particularly in early stages of drug development. This guide details the identification of common rocuronium bromide impurities, outlines the principles of in-silico toxicity prediction with a focus on mutagenicity, cardiotoxicity, and hepatotoxicity, and provides a framework for interpreting and reporting the results in a regulatory context.

# Introduction to Rocuronium Bromide and its Impurities

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] It is an aminosteroidal compound that acts by competitively binding to nicotinic cholinergic receptors at the motor end-plate.[2] The synthesis and degradation of rocuronium bromide can lead to the formation of various process-related



and degradation impurities. The presence of these impurities, even at trace levels, necessitates a thorough toxicological risk assessment to ensure patient safety.

Forced degradation studies have shown that rocuronium bromide is susceptible to hydrolysis and oxidation.[3] A key hydrolytic degradation product is Impurity C (17-desacetyl rocuronium bromide).[4] Under oxidative stress, the morpholine ring of rocuronium can undergo opening to form an N-ethanoyl-formamide derivative.[3] Other identified impurities include:

- Impurity A (Desallyl Rocuronium)[5]
- Impurity D (3-Acetyl-17-desacetyl Rocuronium Bromide)[6]
- Impurity E (2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide)[7]
- Impurity F[8]
- Impurity G (Desacetyl Desallyl Rocuronium)[9]
- Impurity H (1,2-Dehydro-3-oxo Rocuronium Bromide)[10]

A comprehensive list of these impurities, along with their chemical identifiers, is provided in the data tables below.

# In-Silico Toxicity Prediction: Methodologies and Workflows

In-silico toxicology utilizes computational models to predict the potential adverse effects of chemicals based on their structure. For pharmaceutical impurities, the primary focus is often on mutagenicity, as outlined in the ICH M7 guideline.[11] However, other toxicological endpoints such as cardiotoxicity and hepatotoxicity are also of significant concern.

# **Mutagenicity and Genotoxicity Assessment**

The ICH M7 (R1) guideline recommends a two-pronged (Q)SAR (Quantitative Structure-Activity Relationship) approach for the assessment of mutagenic impurities.[11] This involves the use of two complementary methodologies: one expert rule-based and one statistical-based.



- Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base
  of structural alerts, which are molecular substructures known to be associated with toxicity.
  [11] The software identifies these alerts in the query molecule and provides a qualitative
  prediction of the likelihood of toxicity.
- Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of
  experimental results and use statistical algorithms to predict the probability of a compound
  being mutagenic.[12] They provide a quantitative measure of confidence in the prediction.

The combination of these two approaches provides a more robust assessment than either method alone.

## **Cardiotoxicity and Hepatotoxicity Assessment**

While not as formally codified as mutagenicity assessment, in-silico models are increasingly being used to predict organ-specific toxicities. These models often rely on QSAR and machine learning algorithms trained on large datasets of compounds with known cardiotoxic or hepatotoxic effects. For aminosteroidal compounds like rocuronium and its impurities, specific structural motifs may be associated with an increased risk of these toxicities.

# Data Presentation: Rocuronium Bromide and its Impurities

The following tables summarize the available information on rocuronium bromide and its identified impurities. Due to the limited availability of public quantitative toxicity data for the specific impurities, a read-across approach using data from structurally similar compounds may be necessary for a comprehensive risk assessment.

Table 1: Identification of Rocuronium Bromide and Its Impurities



| Compound<br>Name                                   | Impurity<br>Designation | CAS Number    | Molecular<br>Formula    | Molecular<br>Weight ( g/mol<br>) |
|----------------------------------------------------|-------------------------|---------------|-------------------------|----------------------------------|
| Rocuronium<br>Bromide                              | -                       | 119302-91-9   | C32H53BrN2O4            | 609.68                           |
| Desallyl<br>Rocuronium                             | Impurity A              | 119302-24-8   | C29H48N2O4              | 488.70                           |
| 17-Desacetyl<br>Rocuronium<br>Bromide              | Impurity C              | 119302-86-2   | С30H51BrN2O3            | 567.64                           |
| 3-Acetyl-17-<br>desacetyl<br>Rocuronium<br>Bromide | Impurity D              | 1190105-63-5  | C32H53BrN2O4            | 609.68                           |
| 2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide   | Impurity E              | 1190105-65-7  | C32H53BrN2O3            | 593.68                           |
| Rocuronium<br>Bromide Impurity<br>F                | Impurity F              | 1190105-66-8  | С34H55BrN2O4            | 635.72                           |
| Desacetyl<br>Desallyl<br>Rocuronium                | Impurity G              | 119302-20-4   | C27H46N2O3              | 446.67                           |
| 1,2-Dehydro-3-<br>oxo Rocuronium<br>Bromide        | Impurity H              | 1190105-67-9  | C32H49BrN2O4            | 605.65                           |
| Oxidative<br>Degradation<br>Product                | -                       | Not Available | C31H51N2O5 <sup>+</sup> | 531.3792 (m/z)                   |

Table 2: Available Toxicological Data for Rocuronium Bromide



| Toxicological<br>Endpoint            | Species | Route of<br>Administration | Value                                                                             | Reference |
|--------------------------------------|---------|----------------------------|-----------------------------------------------------------------------------------|-----------|
| LD50                                 | Rat     | Oral                       | 200 - 2,000<br>mg/kg                                                              |           |
| LD50                                 | Rat     | Intravenous                | 0.3 mg/kg                                                                         | [13]      |
| LD50                                 | Dog     | Intravenous                | 135 mg/kg                                                                         | [13]      |
| NOAEL<br>(Developmental<br>Toxicity) | Rat     | Intravenous                | 0.05 mg/kg body<br>weight                                                         | [13]      |
| Genotoxicity (in vitro)              | -       | -                          | Negative in Ames, Chromosomal Aberration, and Mammalian Cell Gene Mutation assays | [14]      |
| Genotoxicity (in vivo)               | Rat     | -                          | Negative in<br>Micronucleus<br>test                                               | [13]      |

Note: Quantitative toxicity data for the specific impurities of rocuronium bromide is not readily available in the public domain. A thorough toxicological assessment would require either dedicated experimental studies or a robust in-silico analysis supported by expert review and read-across from structurally related compounds.

# **Experimental Protocols for In-Silico Toxicity Prediction**

# General Workflow for ICH M7 Mutagenicity Assessment

The following workflow outlines the key steps for an ICH M7 compliant in-silico mutagenicity assessment.



# Impurity Chemical Structure (SMILES, MOL file) In-Silico Prediction Expert Rule-Based System (e.g., Derek Nexus) Analysis and Review Expert Review Output

#### ICH M7 In-Silico Mutagenicity Assessment Workflow

Click to download full resolution via product page

Caption: ICH M7 workflow for mutagenicity prediction.

#### Protocol:

- Obtain Chemical Structures: The chemical structure of each impurity is obtained in a machine-readable format (e.g., SMILES or MOL file).
- Expert Rule-Based Prediction (Derek Nexus):
  - Import the impurity structure into the Derek Nexus software.
  - Run the mutagenicity prediction endpoint.



- The software will identify any structural alerts and provide a qualitative prediction (e.g., "plausible," "probable," "equivocal," "improbable," or "inactive").
- Statistical-Based Prediction (Sarah Nexus):
  - Import the impurity structure into the Sarah Nexus software.
  - Run the Ames mutagenicity prediction.
  - The software will provide a probabilistic prediction of mutagenicity, often with a confidence level.
- Expert Review: A qualified toxicologist reviews the outputs from both systems. This review
  considers the strength of the alerts, the applicability domain of the models, the concordance
  between the two predictions, and any available experimental data for structurally similar
  compounds.
- ICH M7 Classification: Based on the expert review, the impurity is assigned to one of the five ICH M7 classes, which determines the necessary control strategies.[15]

# Protocol for Cardiotoxicity and Hepatotoxicity Prediction

A standardized workflow for predicting organ-specific toxicities is less defined than for mutagenicity. However, a general approach can be followed:

- Select Appropriate Models: Choose in-silico models that are relevant for the chemical class (aminosteroids) and the endpoints of interest (cardiotoxicity, hepatotoxicity). These may include QSAR models, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) models.
- Data Input: Input the chemical structures of the impurities into the selected models.
- Prediction and Analysis: Run the predictions and analyze the output. This may include a
  predicted toxicity score, identification of potential mechanisms of toxicity, or predicted effects
  on specific biological pathways.



• Expert Interpretation: A toxicologist with expertise in the specific organ toxicity should interpret the results in the context of the known pharmacology and toxicology of rocuronium and other aminosteroids.

# **Potential Toxicological Signaling Pathways**

The toxicity of rocuronium bromide and its impurities may be mediated through various cellular signaling pathways. Understanding these pathways can provide mechanistic insights into their potential adverse effects.

## **Mutagenicity and the p53 Signaling Pathway**

The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16] Genotoxic agents can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or apoptosis. In-silico models can predict whether a compound is likely to activate this pathway.



Click to download full resolution via product page



Caption: Role of p53 pathway in mutagenicity.

# Hepatotoxicity and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway is implicated in various liver pathologies, including drug-induced liver injury and fibrosis.[17] Certain chemicals can dysregulate this pathway, leading to hepatocyte apoptosis and the activation of hepatic stellate cells, which contribute to fibrosis.



TGF-β Signaling in Drug-Induced Hepatotoxicity

Hepatocyte Injury

TGF-β Activation

Smad Phosphorylation

Gene Transcription





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Foundational & Exploratory





- 1. Rocuronium Bromide | C32H53BrN2O4 | CID 441351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cbg-meb.nl [db.cbg-meb.nl]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. veeprho.com [veeprho.com]
- 7. veeprho.com [veeprho.com]
- 8. Rocuronium Bromide EP Impurity F Bromide | 1190105-66-8 | IR178405 [biosynth.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. veeprho.com [veeprho.com]
- 11. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]
- 12. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]
- 13. merck.com [merck.com]
- 14. merck.com [merck.com]
- 15. Mutagenicity assessment of drug impurities according to the ICH M7 (R1) guideline and the role of expert review ToxMinds [toxminds.com]
- 16. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 PMC [pmc.ncbi.nlm.nih.gov]
- 17. labshake.com [labshake.com]
- To cite this document: BenchChem. [In-Silico Toxicity Prediction of Rocuronium Bromide Impurities: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1146331#in-silico-toxicity-prediction-of-rocuronium-bromide-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com